molecular formula C8H7BrFNO B1400260 4-Bromo-2-fluoro-5-methylbenzamide CAS No. 1228013-98-6

4-Bromo-2-fluoro-5-methylbenzamide

Cat. No. B1400260
M. Wt: 232.05 g/mol
InChI Key: CDIILNNLSWGFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-fluoro-5-methylbenzamide” is a chemical compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 . It is used in the field of industrial and scientific research .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-fluoro-5-methylbenzamide” consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . The compound has a molar refractivity of 47.6±0.3 cm³ .


Physical And Chemical Properties Analysis

“4-Bromo-2-fluoro-5-methylbenzamide” has a density of 1.5±0.1 g/cm³, a boiling point of 284.8±30.0 °C at 760 mmHg, and a flash point of 126.1±24.6 °C . It also has a molar volume of 150.2±3.0 cm³ .

Scientific Research Applications

Radioisotope Labeling

4-Bromo-2-fluoro-5-methylbenzamide and its derivatives are useful in the synthesis of radioisotope-labeled compounds for biological studies. For instance, in a study, a compound was radioiodinated on its methoxybenzamide group, showing high affinity and selectivity for 5HT2-receptors in vitro and in vivo. This kind of radioisotope labeling is significant for studying receptor binding and distribution in the brain, aiding in neurological research (Mertens et al., 1994).

Antimicrobial Application

Derivatives of 4-Bromo-2-fluoro-5-methylbenzamide have shown promising antimicrobial properties. A study demonstrated the synthesis of fluorobenzamides containing thiazole and thiazolidine, which exhibited significant activity against a variety of bacterial and fungal strains. The presence of a fluorine atom in these compounds enhances their antimicrobial efficacy (Desai et al., 2013).

Chemical Synthesis

This chemical is used in the synthesis of various pharmaceutical compounds. For instance, its derivative was used in the synthesis of MDV3100, an androgen receptor antagonist, demonstrating the versatility of 4-Bromo-2-fluoro-5-methylbenzamide in medicinal chemistry (Li Zhi-yu, 2012).

Fluorination Processes

In chemical research, 4-Bromo-2-fluoro-5-methylbenzamide derivatives are used in studies involving fluorination, a crucial process in the development of pharmaceuticals and agrochemicals. A study described an iron-catalyzed, fluoroamide-directed C-H fluorination process, highlighting the role of such compounds in developing new fluorination methodologies (Groendyke et al., 2016).

Safety And Hazards

When handling “4-Bromo-2-fluoro-5-methylbenzamide”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-bromo-2-fluoro-5-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIILNNLSWGFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-5-methylbenzamide

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluoro-5-methylbenzonitrile (40 g, 190 mmol) in a mixture of sulfuric acid (98%) and TFA (v/v=4:1, 480 mL) was stirred at 80° C. for 16 h. After the mixture was cooled to room temperature, the resulting mixture was poured into ice-cold water. The resulting precipitate was collected by filtration, washed with water and dried under reduced pressure to give the title compound (41 g, 95% yield) as a white solid. MS (ESI) m/z 232.0 [M+1]+.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluoro-5-methylbenzamide
Reactant of Route 2
4-Bromo-2-fluoro-5-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluoro-5-methylbenzamide
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-fluoro-5-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-fluoro-5-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-fluoro-5-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.